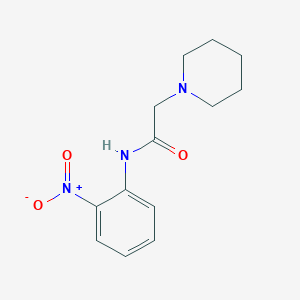

N-(2-nitrophenyl)-2-(piperidin-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

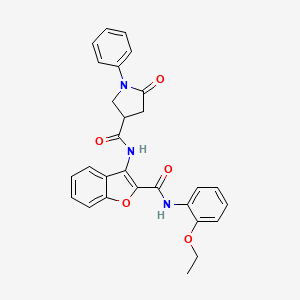

“N-(2-nitrophenyl)-2-(piperidin-1-yl)acetamide” is a chemical compound with the formula C13H17N3O3 . It is used for research purposes .

Synthesis Analysis

The synthesis of “N-(2-nitrophenyl)-2-(piperidin-1-yl)acetamide” involves multiple steps . The first step involves a reaction with benzene . The second step involves a reaction with hydrogen chloride, ethanol, water, and zinc . The final product is obtained through a multi-step reaction involving ethanol, zinc powder, hydrochloric acid, water, acetic acid, and sodium acetate .Molecular Structure Analysis

The molecular structure of “N-(2-nitrophenyl)-2-(piperidin-1-yl)acetamide” is represented by the formula C13H17N3O3 . The molecular weight of the compound is 263.30 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(2-nitrophenyl)-2-(piperidin-1-yl)acetamide” include reactions with benzene, hydrogen chloride, ethanol, water, and zinc . The final product is obtained through a multi-step reaction involving ethanol, zinc powder, hydrochloric acid, water, acetic acid, and sodium acetate .Physical And Chemical Properties Analysis

The boiling point of “N-(2-nitrophenyl)-2-(piperidin-1-yl)acetamide” is not specified in the available resources .Applications De Recherche Scientifique

Organic Synthesis and Material Science

Non-linear Optical Materials : The compound, related to N-(3-nitrophenyl)acetamide, is recognized for its potential in non-linear optical materials due to its crystallization in the chiral space group P21, indicating its utility in creating optical devices or materials with unique light-manipulating properties (L. Mahalakshmi, V. Upadhyaya, T. Row, 2002).

Electrochemical Synthesis : Research demonstrates a green, regioselective electrochemical synthesis method for nitroacetaminophen derivatives, showcasing an environmentally friendly approach to synthesizing related compounds. This method emphasizes the importance of sustainable chemical synthesis (Eslam Salahifar et al., 2015).

Pharmaceutical and Biological Applications

Antitumor Activity : A novel analogue, highlighting the modification of piperine, known as HE-02, was synthesized and demonstrated to have antitumor effects with low toxicity. It modulates the immune system towards a cytotoxic Th1 profile, suggesting potential applications in cancer treatment (Jephesson A F Santos et al., 2018).

Insecticidal Properties : Pyridine derivatives, including those with piperidinyl groups, have shown significant toxicity against pests such as the cowpea aphid, Aphis craccivora Koch. These findings open pathways for developing new, more effective insecticides (E. A. Bakhite et al., 2014).

Propriétés

IUPAC Name |

N-(2-nitrophenyl)-2-piperidin-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c17-13(10-15-8-4-1-5-9-15)14-11-6-2-3-7-12(11)16(18)19/h2-3,6-7H,1,4-5,8-10H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFJZUXWIWRQSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50877244 |

Source

|

| Record name | N-(O-NO2PH)-3-N'-PIPERIDINOACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-nitrophenyl)-2-(piperidin-1-yl)acetamide | |

CAS RN |

35204-11-6 |

Source

|

| Record name | N-(O-NO2PH)-3-N'-PIPERIDINOACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2683733.png)

![1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2683735.png)

![N-(2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2683745.png)

![3-(Benzylthio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2683748.png)

![2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2683752.png)